N1,3-Dimethylbutane-1,3-diamine (CAS 1342027-43-3): A Technical Guide for Advanced Research and Development
N1,3-Dimethylbutane-1,3-diamine (CAS 1342027-43-3): A Technical Guide for Advanced Research and Development
Introduction: The Significance of Chiral Diamines in Modern Chemistry
Chiral diamines are a cornerstone of modern synthetic and medicinal chemistry.[1] Their stereochemically defined structures are integral to the development of asymmetric catalysts and are found in a wide array of biologically active molecules and pharmaceuticals.[1][2] The 1,3-diamine motif, in particular, is a prevalent feature in numerous natural products and therapeutic agents, including potent HIV protease inhibitors and antibiotics.[3] The specific compound of interest, N1,3-Dimethylbutane-1,3-diamine, possesses two stereocenters, suggesting its potential as a valuable chiral building block or ligand in asymmetric synthesis.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, drawing upon established knowledge of similar molecules to forecast its properties and potential applications.
Predicted Physicochemical and Structural Properties
The exact physicochemical properties of N1,3-Dimethylbutane-1,3-diamine are not documented. However, by examining its isomers and related compounds, we can infer a likely profile. It is expected to be a liquid at room temperature with a characteristic amine odor, and to be soluble in water and various organic solvents.[4]
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for N1,3-Dimethylbutane-1,3-diamine | Comparative Data for Related Compounds | Source (for comparative data) |
| Molecular Formula | C₆H₁₆N₂ | C₆H₁₈Cl₂N₂ (dihydrochloride salt of an isomer) | |
| Molecular Weight | 116.21 g/mol | 189.13 g/mol (dihydrochloride salt) | |
| Boiling Point | Estimated: 140-160 °C | 145 °C (for N,N'-Dimethyl-1,3-propanediamine) | [4] |
| Density | Estimated: ~0.8 g/mL | 0.817 g/mL (for N,N'-Dimethyl-1,3-propanediamine) | [4] |
| Solubility | Predicted to be soluble in water and organic solvents | Soluble in water and various organic solvents | [4] |
The isomeric structure of diamines can significantly influence the properties of materials derived from them. For instance, studies on aromatic copoly(amide-imide)s have shown that polymers synthesized from para-isomers exhibit superior thermo-mechanical properties compared to those from meta-isomers, attributed to higher chain rigidity and better in-plane orientation.[5][6][7] This underscores the importance of stereochemistry in determining the macroscopic properties of resulting materials.
Synthesis and Purification: Pathways to Chiral 1,3-Diamines
While a specific synthesis for N1,3-Dimethylbutane-1,3-diamine has not been published, general methods for preparing chiral 1,3-diamines provide a strong foundation for a potential synthetic strategy.
General Synthetic Approaches
The synthesis of 1,3-diamines can be approached through various methodologies, often involving the reduction of nitrogen-containing functional groups or stereocontrolled amination reactions.[3] Key strategies include:
-
Asymmetric Reductive Coupling of Imines: A powerful method for creating chiral vicinal diamines involves the enantioselective homocoupling of imines, which can be facilitated by chiral diboron-templated reactions.[8]
-
Rearrangement of Diazaspiropentanes: Allenes can undergo bis-aziridination to form 1,4-diazaspiro[2.2]pentane intermediates, which then rearrange under mild acidic conditions to yield 1,3-diaminated ketones with excellent stereocontrol. Subsequent directed reduction of the ketone provides access to 1,3-diamino-2-ol stereotriads.[3]
-
Reduction of Polyamide Bonds: The exhaustive reduction of amide bonds in short peptides is a direct and versatile approach for generating substituted chiral vicinal amines.[9]
A plausible, generalized synthetic workflow for a chiral 1,3-diamine is illustrated below.
Caption: Generalized workflow for the synthesis of a chiral 1,3-diamine.
Purification and Enantiomeric Separation
Given the chiral nature of N1,3-Dimethylbutane-1,3-diamine, purification will likely require chiral chromatography to separate diastereomers and enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective technique for this purpose.[10]
Analytical Characterization
A comprehensive analytical approach is essential to confirm the structure, purity, and enantiomeric excess of the synthesized N1,3-Dimethylbutane-1,3-diamine.
Spectroscopic and Chromatographic Methods
Table 2: Recommended Analytical Techniques for Characterization
| Technique | Purpose | Key Considerations |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Provides detailed information about the carbon-hydrogen framework. Chiral shift reagents may be needed to resolve enantiomeric signals.[6][11] |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the compound. |
| Chiral HPLC | Enantiomeric Purity (ee) Determination | Essential for separating and quantifying enantiomers. Polysaccharide-based CSPs are often effective for chiral amines.[10][12][13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and By-product Analysis | Suitable for analyzing volatile impurities. |
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
The following is a generalized protocol for developing an HPLC method for the enantiomeric separation of a chiral amine, based on established practices.[13]
Objective: To separate and quantify the enantiomers of N1,3-Dimethylbutane-1,3-diamine.
Methodology:
-
Column Selection:
-
Screen a set of chiral stationary phases with broad enantiorecognition capabilities. Recommended columns include those based on polysaccharide derivatives like Chiralcel OD-H and Chiralpak AD.[13]
-
-
Mobile Phase Screening:
-
Begin with a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a 90:10 (v/v) ratio.[13]
-
For basic compounds like diamines, add a small amount of an amine modifier, such as 0.1% (v/v) diethylamine, to the mobile phase to improve peak shape and resolution.[13]
-
-
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV or fluorescence detector.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) or fluorescence detection if the molecule is derivatized with a fluorophore.[10]
-
Temperature: Maintain the column at a constant temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Optimization:
-
Adjust the ratio of hexane to alcohol to optimize the retention time and resolution.
-
If separation is not achieved, screen other CSPs and mobile phase combinations.
-
Caption: Experimental workflow for chiral HPLC analysis.
Safety and Handling
Aliphatic diamines as a class of compounds require careful handling due to their potential hazards. They can be corrosive, skin sensitizers, and may cause irritation to the eyes and respiratory system.[4][14][15]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory.[14][16]
-
Skin Protection: Impervious gloves (e.g., neoprene or rubber), a lab coat, and disposable coveralls should be worn.[14][16]
-
Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[14][16]
Handling Procedures:
-
Avoid all skin and eye contact.[14]
-
Avoid breathing vapors or mists.[14]
-
Use in a well-ventilated area, preferably a chemical fume hood.[17]
-
Wash hands thoroughly after handling.[15]
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[17]
First Aid Measures:
-
Eye Contact: Immediately flush with large amounts of water for at least 15 minutes and seek immediate medical attention.[14][15]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[15][16]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10][16]
-
Ingestion: Do not induce vomiting. Give 1-2 glasses of water or milk to drink and consult a physician immediately.[14]
Potential Applications in Research and Drug Development
The true value of N1,3-Dimethylbutane-1,3-diamine will be realized through its application in asymmetric synthesis and drug discovery.
-
Chiral Ligands: As a chiral diamine, it can serve as a precursor to ligands for metal-catalyzed asymmetric reactions, such as hydrogenation and carbon-carbon bond formation. These processes are fundamental to the enantioselective synthesis of active pharmaceutical ingredients (APIs).[1]
-
Building Blocks for APIs: The 1,3-diamine motif is a key pharmacophore in many bioactive molecules.[2][3] N1,3-Dimethylbutane-1,3-diamine could be directly incorporated into new chemical entities to explore their therapeutic potential.
-
Organocatalysis: Chiral diamines and their derivatives have been successfully employed as organocatalysts in various stereoselective transformations.[2]
The development of a diverse library of chiral diamines is crucial for streamlining the discovery of new catalysts and therapeutic agents.[8]
Conclusion
N1,3-Dimethylbutane-1,3-diamine (CAS 1342027-43-3) represents an intriguing but currently under-characterized molecule. Based on the extensive knowledge of its structural analogs, it holds significant promise as a chiral building block and ligand for applications in asymmetric synthesis and pharmaceutical research. This guide provides a robust, albeit predictive, framework for its synthesis, characterization, safe handling, and potential applications. It is imperative that future research endeavors focus on the empirical validation of these inferred properties to fully unlock the potential of this chiral diamine.
References
- BenchChem. (2025). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.
- National Polymers Inc. (2015, November 30).
-
MDPI. (2024, November 22). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. [Link]
- BenchChem. (2025). Propane-1,2-diamine Sulfate: Application Notes and Protocols for Researchers and Drug Development Professionals.
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
The Royal Society of Chemistry. (n.d.). Chiral Vicinal Diamines. [Link]
-
ScienceDirect. (2018, October 7). Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers. [Link]
-
RSC Publishing. (n.d.). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]
-
3M. (n.d.). 3M(TM) Scotch-Weld(TM) Toughened Epoxy Adhesive LSB360NS, Green, Part A. [Link]
-
Polysource Industries. (2016, December 12). SAFETY DATA SHEET. [Link]
-
RSC Publishing. (2021, September 13). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]
-
University of Pittsburgh. (2010, September 29). Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. [Link]
-
RSC Publishing. (2021, September 13). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]
-
Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. [Link]
-
PMC. (2023, September 28). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. [Link]
-
PMC. (n.d.). Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes. [Link]
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 111-33-1: N,N′-Dimethyl-1,3-propanediamine [cymitquimica.com]
- 5. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Chiral Vicinal Diamines [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. nationalpolymers.com [nationalpolymers.com]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. crosslinktech.com [crosslinktech.com]
- 17. polysource.ca [polysource.ca]
